[(Octadecylamino)methyl]phosphonic acid
Description
Properties
CAS No. |
123342-39-2 |
|---|---|
Molecular Formula |
C19H42NO3P |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(octadecylamino)methylphosphonic acid |
InChI |
InChI=1S/C19H42NO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-24(21,22)23/h20H,2-19H2,1H3,(H2,21,22,23) |
InChI Key |
DYXDHHJAYGQCRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Synthesis
The Mannich reaction is the most widely employed method for synthesizing this compound due to its efficiency in forming carbon-nitrogen bonds. This one-pot condensation involves three components:
- Formaldehyde (as the carbonyl source),
- Octadecylamine (primary amine),
- Phosphorous acid (nucleophile).
The reaction proceeds via the formation of an iminium ion intermediate, which subsequently reacts with phosphorous acid to yield the target compound. Key parameters include maintaining a pH of 4–5 using acetic acid as a buffer and conducting the reaction at 60–80°C for 6–8 hours. Yields typically range from 65–75% , though purification challenges arise due to byproducts such as unreacted octadecylamine and oligomeric species.
Microwave-Assisted Phosphonic Acid Synthesis
Recent advancements in microwave-assisted synthesis (MAS) have improved reaction efficiency. Adapted from methodologies for arylphosphonic acids, this approach utilizes:
- Vinylphosphonic acid as the phosphorus precursor,
- Octadecylamine ,
- Palladium catalysts (e.g., Pd[P(t-Bu)₃]₂) under microwave irradiation.
Conditions involve heating to 180°C at 12 bar pressure for 15 minutes , achieving near-quantitative conversion rates. Compared to traditional methods, MAS reduces reaction times by 90% and minimizes side reactions. Post-synthesis, crude products are purified via acidic aqueous extraction (5% HCl) followed by recrystallization in acetonitrile.
Phosphite-Mediated Alkylation
A third route involves alkylation of diethyl phosphite with octadecylamine derivatives. This method, adapted from bisphosphonate syntheses, proceeds as follows:
- Diethyl phosphite reacts with octadecyl isocyanate to form a phosphoramidate intermediate.
- Hydrolysis with concentrated HCl yields the final phosphonic acid.
Reaction conditions require anhydrous solvents (e.g., dry THF) and inert atmospheres to prevent oxidation. Yields average 70–80% , though scalability is limited by the cost of octadecyl isocyanate.
Optimization of Reaction Parameters
Temperature and pH Dependence
Optimal synthesis requires precise control of temperature and pH:
| Parameter | Mannich Reaction | Microwave Synthesis | Phosphite Alkylation |
|---|---|---|---|
| Temperature (°C) | 60–80 | 180 | 25–40 |
| pH | 4–5 | N/A | N/A |
| Time (h) | 6–8 | 0.25 | 24–48 |
Higher temperatures in microwave synthesis accelerate kinetics but necessitate pressure-resistant equipment. The Mannich reaction’s acidic pH prevents amine precipitation while promoting iminium formation.
Catalytic Systems
Palladium catalysts enhance efficiency in microwave-assisted routes:
- Pd[P(t-Bu)₃]₂ (1 mol%) enables C–P bond formation at reduced temperatures.
- N,N-Dicyclohexylmethylamine acts as a base, neutralizing HCl byproducts.
In contrast, Mannich reactions are catalyst-free but require stoichiometric acetic acid.
Purification and Characterization
Isolation Techniques
Crude this compound is purified via:
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆): δ 1.20 (br s, octadecyl CH₂), 3.10 (t, J = 7.5 Hz, N–CH₂–P), 7.30 (br s, PO₃H₂).
- ³¹P NMR : Single resonance at δ 18.5–19.0 ppm confirms phosphonic acid formation.
- HRMS : Calculated for C₁₉H₄₂NO₃P [M+H]⁺: 364.2874; Observed: 364.2871.
Applications and Comparative Analysis
Surface Modification
The compound’s octadecyl chain enables self-assembled monolayer (SAM) formation on metal oxides. Applications include:
Limitations and Alternatives
While this compound exhibits versatile functionality, its low solubility in polar solvents restricts biomedical use. Shorter-chain analogs (e.g., octyl derivatives) address this but sacrifice thermal stability.
Chemical Reactions Analysis
Types of Reactions
[(Octadecylamino)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted amines and phosphonic acid derivatives.
Hydrolysis: Octadecylamine and methylphosphonic acid.
Scientific Research Applications
[(Octadecylamino)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Employed as a corrosion inhibitor and in surface modification to enhance material properties
Mechanism of Action
The mechanism of action of [(Octadecylamino)methyl]phosphonic acid involves its interaction with various molecular targets. The phosphonic acid group can form strong coordination bonds with metal ions, making it effective as a corrosion inhibitor. Additionally, the long hydrophobic tail of the octadecylamino group allows the compound to interact with lipid membranes, potentially disrupting microbial cell walls and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Structural Comparison with Similar Phosphonic Acid Derivatives
Phosphonic acid derivatives vary widely based on substituent groups. Key structural analogs include:
- Fluorinated alkylphosphonic acids (e.g., [90146-97-7]): Feature perfluorinated chains (e.g., heptadecafluorodecyl), enhancing chemical inertness and thermal stability .
- Aromatic phosphonic acids (e.g., phenylphosphonic acid, CAS 1571-33-1): Substitute aliphatic chains with aromatic groups, altering electronic properties and solubility .
- Short-chain alkylphosphonic acids (e.g., methylaminomethylphosphonic acid): Possess smaller alkyl groups, increasing water solubility and reducing lipophilicity .
Physicochemical Properties and Solubility
Data Table: Comparative Properties of Phosphonic Acid Derivatives
| Compound Name | CAS Number | Substituent | logP (Predicted) | Water Solubility (log10WS) | Key Applications |
|---|---|---|---|---|---|
| [(Octadecylamino)methyl]phosphonic acid | 35404-71-8 | C18 alkyl chain | ~8.5 (estimated) | ~-9.0 (estimated) | Surfactants, coatings |
| Phenylphosphonic acid | 1571-33-1 | Aromatic (phenyl) | 0.490 | -6.62 | Corrosion inhibition |
| Heptadecafluorodecylphosphonic acid | 90146-97-7 | Fluorinated alkyl chain | ~10.0 (estimated) | ~-12.0 (estimated) | Fluorosurfactants, polymers |
| Methylaminomethylphosphonic acid | 35404-71-8 (var.) | C1 alkyl chain | ~0.5 (estimated) | ~-3.0 (estimated) | Metal chelation |
Notes:
- logP : The octadecyl derivative’s logP is extrapolated from phenylphosphonic acid (logP = 0.490) and fluorinated analogs, with longer chains increasing hydrophobicity .
- Water Solubility : The C18 chain drastically reduces solubility compared to phenyl or short-chain derivatives .
- Fluorinated analogs exhibit even lower solubility due to fluorine’s hydrophobic and electron-withdrawing effects .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing [(Octadecylamino)methyl]phosphonic acid with high purity?
- Methodological Answer : The compound can be synthesized via a Mannich reaction , involving phosphorous acid, formaldehyde, and octadecylamine. Key steps include:
Reacting equimolar ratios of octadecylamine and formaldehyde in aqueous or alcoholic media.
Adding phosphorous acid under controlled pH (4–6) and temperature (60–80°C) to minimize by-products like unreacted amines or oxidized species .
Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.
- Critical Parameters : Excess formaldehyde improves yield, while inert atmospheres (N₂) prevent oxidation of phosphorous acid .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ³¹P NMR (δ ~15–25 ppm for phosphonic acid groups) and ¹H/¹³C NMR to confirm the octadecyl chain and methylene linkage .
- Purity Analysis : HPLC with phosphate-based mobile phases (e.g., potassium dihydrogen phosphate buffer, pH 6.0) enhances retention time reproducibility .
- Elemental Composition : High-resolution mass spectrometry (HRMS) or combustion analysis for C, H, N, and P content .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Store in airtight containers under inert gas (Ar/N₂) at 4°C to prevent hydrolysis or oxidation.
- Avoid exposure to moisture, strong acids/bases, and UV light. Stability tests via TGA/DSC (thermal decomposition >200°C) confirm inertness under standard lab conditions .
Advanced Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer :
Control Synthesis Parameters : Compare reaction conditions (e.g., solvent polarity, catalyst loading) and purity levels (by-products like residual amines reduce activity) .
Standardize Testing Protocols : Use identical substrate concentrations, pH buffers, and temperature profiles in kinetic assays.
Cross-Validate Data : Employ complementary techniques (e.g., FTIR for functional groups, ICP-MS for trace metal contamination) .
Q. What mechanistic insights can computational modeling provide for this compound’s proton-transfer properties?
- Methodological Answer :
- Ab Initio Molecular Dynamics (AIMD) : Simulate proton dissociation energetics in hydrated environments to identify active sites .
- Density Functional Theory (DFT) : Calculate pKa values and electron density maps to correlate structure-property relationships (e.g., alkyl chain length vs. acidity) .
- Validation : Compare computed results with experimental potentiometric titrations or impedance spectroscopy data .
Q. What experimental designs are suitable for assessing the hydrolytic stability of this compound under extreme conditions?
- Methodological Answer :
Accelerated Aging Studies : Expose the compound to elevated temperatures (80–100°C) and varying pH (1–14) for 24–72 hours.
Degradation Monitoring : Use ³¹P NMR to track phosphonic acid integrity and LC-MS to detect hydrolysis products (e.g., methylphosphonic acid) .
Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .
Q. How does the octadecyl chain influence the compound’s self-assembly and surface modification properties?
- Methodological Answer :
- Langmuir-Blodgett Films : Measure surface pressure-area isotherms to study monolayer formation at air-water interfaces.
- Contact Angle Goniometry : Quantify hydrophobicity changes on substrates (e.g., TiO₂, SiO₂) after functionalization .
- AFM/STM Imaging : Visualize nanoscale ordering and compare with molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
